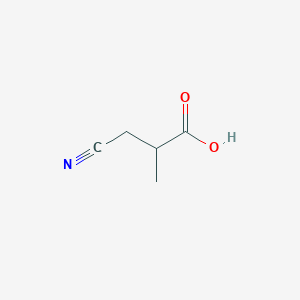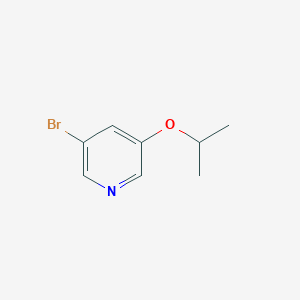
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Vue d'ensemble
Description
The compound "1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone" is a chemical that belongs to the tetrahydronaphthalene family, a group of compounds known for their diverse biological activities and potential therapeutic applications. The tetrahydronaphthalene core is a common motif in many natural products and synthetic compounds with pharmacological relevance.
Synthesis Analysis
The synthesis of tetrahydronaphthalene derivatives has been a subject of interest in several studies. For instance, a concise synthesis of a beta-amyloid(1-42) aggregation inhibitor featuring a tetrahydronaphthalene structure was developed, highlighting a key step involving a regio- and diastereoselective hydroboration-amination sequence to convert an alkene into an amine, with enantiomeric resolution achieved by recrystallization . Another study reported a rapid, enantioselective synthesis of a hydroxy-tetrahydronaphthalene carboxylic acid, utilizing a Wittig olefination and Sharpless asymmetric dihydroxylation, followed by platinum-catalyzed oxidation . These methods demonstrate the versatility and complexity of synthesizing tetrahydronaphthalene derivatives.
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives can be quite intricate, as evidenced by the crystal structure analysis of a related compound, which revealed a half-chair conformation with specific orientations for the methyl and acetyl groups. The study also discussed the equilibration of the compound, giving a trans-to-cis ratio of 5:2 . This information is crucial for understanding the three-dimensional arrangement of atoms in these molecules, which can significantly influence their chemical reactivity and biological activity.
Chemical Reactions Analysis
Tetrahydronaphthalenes can undergo various chemical reactions, one of which is the gold(I)-catalyzed benzannulation of 3-hydroxy-1,5-enynes, as reported in a study. This method efficiently synthesizes substituted tetrahydronaphthalenes and related compounds, demonstrating compatibility with a range of functional groups and yielding meta-substituted aromatic rings. The use of gold catalysts generated from Au(PPh3)Cl and triflic acid under mild conditions is a notable advancement in the field .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone" are not detailed in the provided papers, the studies on related tetrahydronaphthalene derivatives suggest that these compounds exhibit significant chemical stability and can be synthesized with high stereochemical control. The ability to manipulate their molecular structures through various synthetic routes implies that their physical properties, such as solubility, melting point, and boiling point, can be tailored to suit different applications, particularly in the pharmaceutical industry where such properties are critical for drug formulation and delivery .
Applications De Recherche Scientifique
Application 1: Anticancer Evaluation
- Summary of the Application : This compound has been synthesized and allowed to react with different nucleophile agents such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride to give hydroxy pyrazole 2 and hydroxy oxazole 3 . Some of these newly synthesized compounds were evaluated as anticancer agents .
- Methods of Application or Experimental Procedures : The key compound in this work is (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, which was prepared from 3-(naphthalen-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one and hydrogen peroxide in alkaline medium at lower temperature (10–15 °C) . This compound is considered an interesting starting material for reaction with different nucleophilic reagents .
- Results or Outcomes : The newly synthesized compounds were evaluated as anticancer agents against human liver carcinoma cell line Hep-G2 and colon carcinoma cell line CaCo-2 . The goal was to obtain more active and less toxic antitumor agents .
Application 2: Potent S1P1 Receptor Modulator
- Summary of the Application : A compound similar to “1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone”, known as ((1R,3S)-1-Amino-3-(®-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986104), has been synthesized and studied as a potent S1P1 receptor modulator .
- Methods of Application or Experimental Procedures : The synthesis of this compound involves the asymmetric hydroboration of a trisubstituted alkene . This methodology provides an efficient approach to prepare this class of compounds .
- Results or Outcomes : The compound exhibited excellent remyelinating effects on lysophosphatidylcholine (LPC) induced demyelination in a three-dimensional brain cell culture assay .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h6-7,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZONKXKXBWZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2CCCCC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449213 | |
| Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
CAS RN |
40420-05-1 | |
| Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


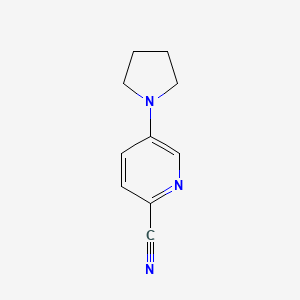
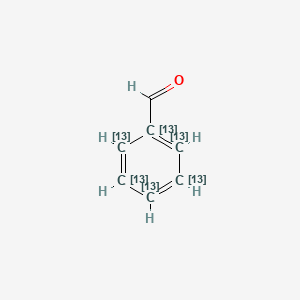
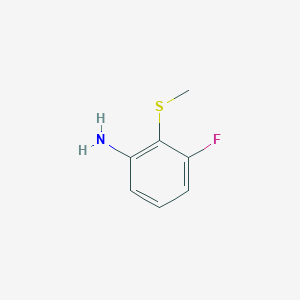
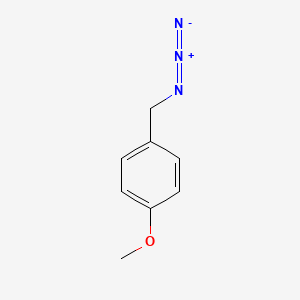
![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)
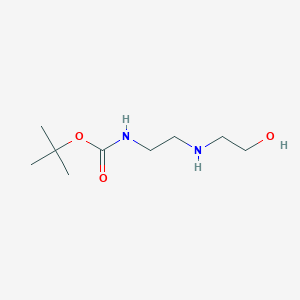
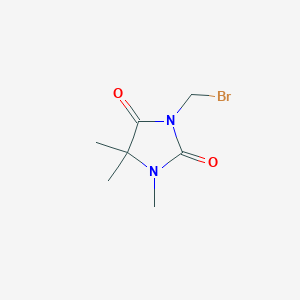
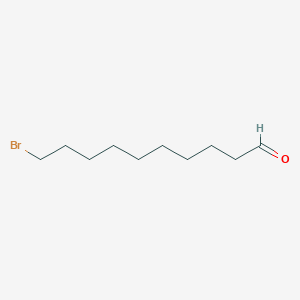

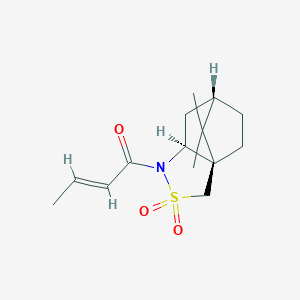
![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)
